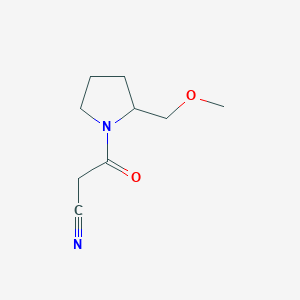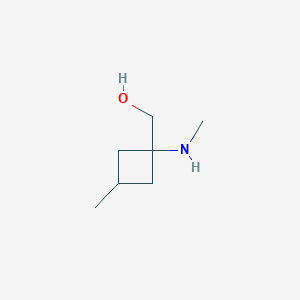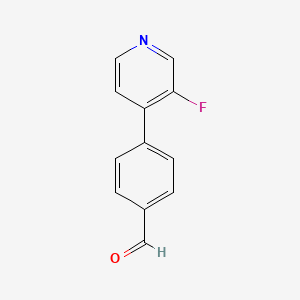
N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a propane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine typically involves the reaction of 2,3-dimethylaniline with appropriate reagents to introduce the propane-1,2-diamine moiety. One common method involves the reaction of 2,3-dimethylaniline with acrylonitrile followed by hydrogenation to yield the desired diamine . The reaction conditions often include the use of catalysts such as palladium on carbon and hydrogen gas under pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the diamine moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-dione, while reduction may produce N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-amine.
Scientific Research Applications
N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine include:
- N1-(2,3-dimethylphenyl)-2-methylpropane-1,3-diamine
- N1-(2,3-dimethylphenyl)-2-ethylpropane-1,2-diamine
- N1-(2,3-dimethylphenyl)-2-methylbutane-1,2-diamine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring and the propane-1,2-diamine moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-N-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-9-6-5-7-11(10(9)2)14-8-12(3,4)13/h5-7,14H,8,13H2,1-4H3 |
InChI Key |
VSHIMJFREAOCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(C)(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


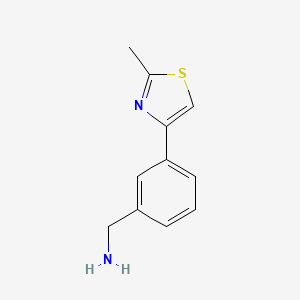
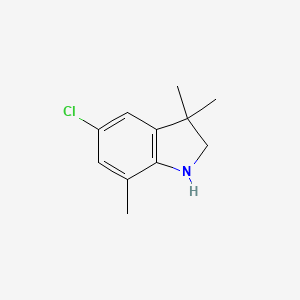
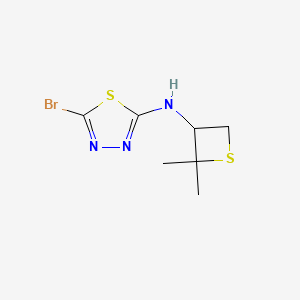
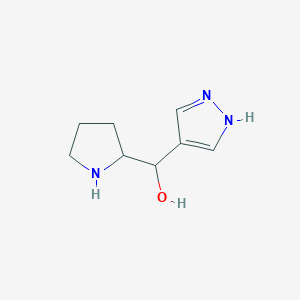
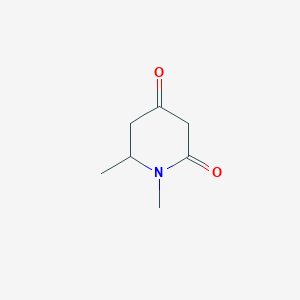

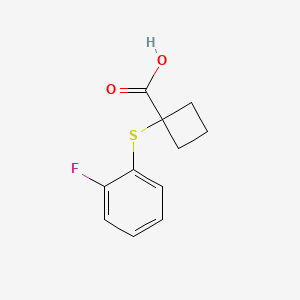


![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid](/img/structure/B13326941.png)
![2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13326949.png)
